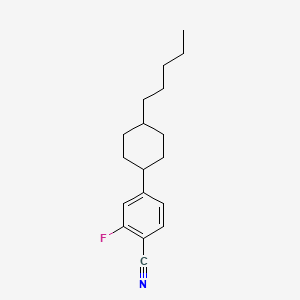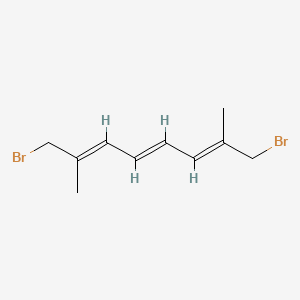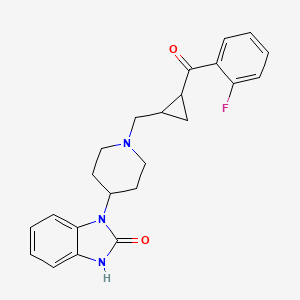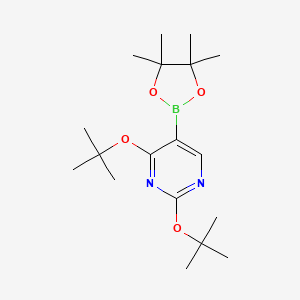
cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid is an organic compound with the molecular formula C9H14O4. It is a derivative of cyclohexane, where two carboxylic acid groups are attached to the first and second carbon atoms, and a methyl group is attached to the first carbon atom. This compound is known for its stereochemistry, where the substituents are in the cis configuration, meaning they are on the same side of the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid typically involves the hydrogenation of aromatic precursors or the cyclization of appropriate dicarboxylic acid derivatives. One common method is the catalytic hydrogenation of 1-methyl-1,2-cyclohexanedicarboxylic anhydride in the presence of a palladium or platinum catalyst under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
cis-1,2-Cyclohexanedicarboxylic Acid: Similar structure but lacks the methyl group.
trans-1,2-Cyclohexanedicarboxylic Acid: Similar structure but with trans configuration.
1,3-Cyclohexanedicarboxylic Acid: Different position of carboxylic acid groups.
Uniqueness
cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid is unique due to the presence of the methyl group and the cis configuration, which can influence its chemical reactivity and biological activity. The specific stereochemistry can lead to different interactions with molecular targets compared to its isomers and other similar compounds.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
(1R)-1-methylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(8(12)13)5-3-2-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)(H,12,13)/t6?,9-/m1/s1 |
Clave InChI |
PMUPSYZVABJEKC-IOJJLOCKSA-N |
SMILES isomérico |
C[C@]1(CCCCC1C(=O)O)C(=O)O |
SMILES canónico |
CC1(CCCCC1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


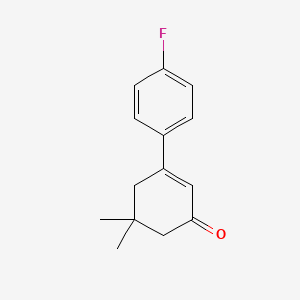
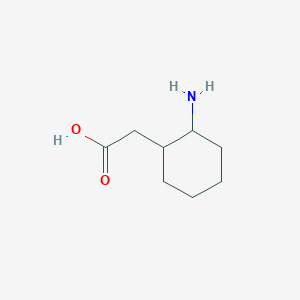

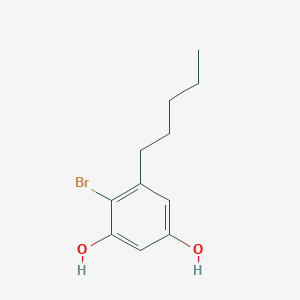
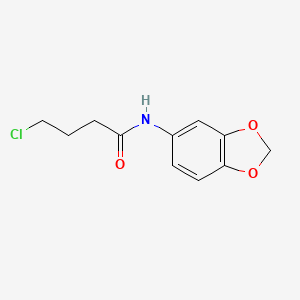
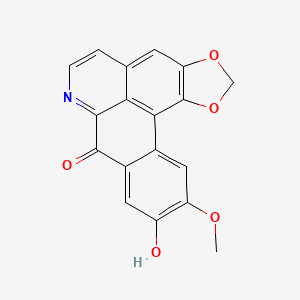


![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)
